(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride
Overview
Description
(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride is a chemical compound with the molecular formula C6H11ClN6S2 and a molecular weight of 266.77 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and chemical research. It is often used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride typically involves the cyclization of amido-nitriles. One common method includes the reaction of guanidine derivatives with thiazole compounds under controlled conditions . The reaction conditions often require the use of catalysts such as nickel or rhodium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, it may interact with histamine receptors, inhibiting their activity and thereby exerting its therapeutic effects . The compound’s structure allows it to form stable complexes with these receptors, blocking their normal function .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride include:
Famotidine: A histamine H2 receptor antagonist used to treat ulcers and gastroesophageal reflux disease.
Cimetidine: Another histamine H2 receptor antagonist with similar applications.
Ranitidine: Also a histamine H2 receptor antagonist used for similar therapeutic purposes.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions with molecular targets. This uniqueness makes it a valuable intermediate in the synthesis of more complex pharmaceuticals and other chemical compounds .
Properties
IUPAC Name |
[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6S2.2ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKAAVQOOXXUGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901335754 | |
Record name | Carbamimidothioic acid [2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl ester dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901335754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88046-01-9 | |
Record name | (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088046019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamimidothioic acid [2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl ester dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901335754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate dihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PZ8U72L9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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